5-bromo-3-chloro-2-iodopyridine
CAS No.: 1159186-43-2
VCID: VC11493597
Molecular Formula: C5H2BrClIN
Molecular Weight: 318.3
Purity: 95
* For research use only. Not for human or veterinary use.

Description |
SynthesisThe synthesis of 5-bromo-3-chloro-2-iodopyridine typically involves sequential halogenation reactions starting from pyridine derivatives. Below are two common synthetic pathways:
Synthetic Chemistry5-Bromo-3-chloro-2-iodopyridine serves as a versatile intermediate in the synthesis of complex organic molecules. Its reactivity is enhanced by the electron-withdrawing effects of the halogens, making it suitable for:
Medicinal ChemistryThe compound has been explored for its potential in drug discovery due to its ability to modulate biological targets. Key features include:
Biological ActivityStudies indicate that 5-bromo-3-chloro-2-iodopyridine interacts with enzymes and cellular processes, influencing their activity. This makes it a candidate for further investigation in therapeutic applications. Comparison with Similar Compounds
The presence of three distinct halogens in 5-bromo-3-chloro-2-iodopyridine makes it unique in terms of reactivity and application potential. Safety Profile
Proper handling and storage are essential due to its potential hazards. Research OutlookThe unique chemical properties of 5-bromo-3-chloro-2-iodopyridine make it a promising compound for ongoing research in medicinal chemistry and synthetic methodologies. Future studies could focus on:
|
||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1159186-43-2 | ||||||||||||||||
Product Name | 5-bromo-3-chloro-2-iodopyridine | ||||||||||||||||
Molecular Formula | C5H2BrClIN | ||||||||||||||||
Molecular Weight | 318.3 | ||||||||||||||||
IUPAC Name | 5-bromo-3-chloro-2-iodopyridine | ||||||||||||||||
Standard InChI | InChI=1S/C5H2BrClIN/c6-3-1-4(7)5(8)9-2-3/h1-2H | ||||||||||||||||
SMILES | C1=C(C=NC(=C1Cl)I)Br | ||||||||||||||||
Purity | 95 | ||||||||||||||||
PubChem Compound | 86634275 | ||||||||||||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume